12-MOLYBDOSILICIC ACID
Description
Properties
CAS No. |
12027-12-2 |
|---|---|
Molecular Formula |
H4Mo12O40Si |
Molecular Weight |
1823.37 |
Origin of Product |
United States |
Synthesis and Advanced Preparation Methodologies of 12 Molybdosilicic Acid
Fundamental Synthetic Approaches to Keggin-Type Heteropolyacids
The synthesis of 12-molybdosilicic acid and related Keggin-type HPAs is typically achieved through the acidification of aqueous solutions containing the requisite oxoanions. mdpi.com The process involves the self-assembly of the heteropolyanion structure under controlled conditions.
The formation of this compound in an aqueous environment is highly dependent on the precise control of several reaction parameters. The pH of the solution is a critical factor; synthesis is generally carried out in a weakly acidic medium. One established method involves adjusting the pH to between 1.5 and 2.0 using sulfuric acid. figshare.com Another procedure specifies a pH range of 4 to 5.
Temperature and reaction time are also crucial for achieving a high yield and purity. A common laboratory-scale synthesis involves heating the reaction mixture to 90°C for approximately 6 hours with consistent stirring to ensure homogeneity and complete reaction. figshare.com Following the reaction, the product is often extracted from the cooled solution using a solvent like diethyl ether. The final powdered product, H₄SiMo₁₂O₄₀·14H₂O, is obtained by evaporating the etherate solution under a vacuum. figshare.com
The selection of appropriate precursors and their stoichiometric ratio is fundamental to the successful synthesis of this compound. The most common precursors are sodium molybdate (B1676688) (Na₂MoO₄·2H₂O) and sodium metasilicate (B1246114) (Na₂SiO₃·9H₂O). figshare.com To form the [SiMo₁₂O₄₀]⁴⁻ anion, a precise molar ratio of 12:1 of molybdenum to silicon must be used.
The general procedure involves dissolving the sodium molybdate and sodium silicate (B1173343) separately in distilled water. The two solutions are then mixed, and the pH is carefully adjusted to initiate the formation of the Keggin structure. figshare.com This process first yields the sodium salt of the acid, sodium silicomolybdate (Na₄SiMo₁₂O₄₀). This salt is then converted to the free acid form through treatment with a strong acid, such as concentrated sulfuric acid, followed by solvent extraction.
Functionalization and Derivatization Strategies of this compound
The properties of this compound can be tailored for specific applications through functionalization and derivatization. These strategies include forming metal salts or integrating the acid into larger material systems to enhance its catalytic activity, stability, and reusability. biosynth.commdpi.com
Metal salts of this compound can be prepared by replacing the acidic protons with various metal cations. This modification can create bifunctional catalysts with both acidic and redox properties. mdpi.com The synthesis of these salts has been described for a range of cations, including manganese (Mn²⁺), cobalt (Co²⁺), nickel (Ni²⁺), copper (Cu²⁺), and lanthanum (La³⁺). acs.org
One preparative method involves heating a solution of this compound and adjusting the pH to around 4.4 with ammonium (B1175870) acetate (B1210297). A solution containing the desired metal cation, such as cobaltous acetate, is then added. Upon cooling, the corresponding metal salt can be precipitated. google.com The degree of proton substitution can be controlled to produce salts with varying compositions. mdpi.com
| Cation | Heteropolyacid | Synthesis Method Summary | Reference |
|---|---|---|---|
| Co²⁺, Mn²⁺, Fe²⁺ | 12-Molybdophosphoric Acid | The general formula H₃₋₂ₓMₓPX₁₂O₄₀ (where X=Mo) is prepared by varying the degree of proton substitution (x = ½, 1, 1 ½) to create bifunctional catalysts. | mdpi.com |
| Co²⁺ | This compound | 20.9 g of the acid is dissolved in 50 ml of H₂O, heated to 70°C, and the pH is adjusted to 4.4 with ammonium acetate. 2.0 g of cobaltous acetate in 10 ml of H₂O is added. The product is precipitated with ammonium chloride upon cooling. | google.com |
| Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, La³⁺, Ag⁺ | 12-Molybdosilicic and 12-Molybdophosphoric Acids | Methods are described for preparing various metal salts of both acids to study their thermal behavior and stability. | acs.org |
To overcome limitations of pure this compound, such as low surface area and solubility in polar media, it is often integrated with inorganic supports or organic polymers. This creates hybrid materials with improved performance characteristics, including enhanced thermal stability and catalytic efficiency. nih.govresearchgate.net
One novel approach involves the targeted synthesis of the Keggin acid directly within the pores of mesoporous silica (B1680970) hollow spheres. nih.gov This "inside-out" method begins with molybdenum dioxide (MoO₂) nanoparticles coated with a silica shell. Thermal treatment removes a template and oxidizes the MoO₂ core, causing it to infuse into the porous shell. Subsequent hydration allows the formation of H₄SiMo₁₂O₄₀ within the silica structure, resulting in a robust catalyst with a very high specific surface area. nih.gov Another strategy involves electrospinning, where this compound is combined with poly(vinyl alcohol) to produce hybrid fiber mats. researchgate.net
The impregnation method is widely used due to its simplicity. bcrec.idmdpi.com For example, alumina-supported catalysts (SiMo₁₂/Al₂O₃) are prepared by introducing the support material to a solution containing the pre-synthesized HPA. figshare.com Similarly, silica-supported systems can be prepared via wet impregnation. bcrec.id The choice of support and the loading amount of the heteropolyacid are key variables that affect the final properties of the catalyst. bcrec.idgoogle.com For instance, silica supports with a high specific surface area (e.g., >500 m²/g) are often preferred. google.com Research has also explored supporting the acid on functionalized supports, such as nano-zirconia modified with tri-methoxy silyl (B83357) propyl amine, for specific reactions like alkene epoxidation. sid.ir
| Support Material | Preparation Method | Key Research Finding/Application | Reference |
|---|---|---|---|
| Alumina (B75360) (Al₂O₃) | Impregnation | Used to prepare an efficient solid acid catalyst (SiMo₁₂/Al₂O₃). | figshare.com |
| Mesoporous Silica (SiO₂) Hollow Spheres | Inside-out preinstallation-infusion-hydration | Resulted in a robust catalyst with a BET specific surface area as high as 872 m²/g, showing excellent activity in Friedel-Crafts alkylation. | nih.gov |
| Silica (SiO₂) | Not specified | A catalyst with at least 10 mass % H₄SiMo₁₂O₄₀ on silica was found to be effective for the direct synthesis of formaldehyde (B43269) from methane (B114726). | google.com |
| Functionalized Nano-zirconia | Not specified | The supported catalyst was used for the epoxidation of cyclooctene (B146475) and could be recovered and reused for up to 4 cycles. | sid.ir |
| Mesoporous Aluminosilicate (AlSiM) | Impregnation | H₃PMo₁₂O₄₀ anchored to AlSiM served as an excellent, stable, and reusable catalyst for the acetylation of eugenol. | mdpi.com |
Inorganic and Hybrid Material Integration for Enhanced Performance
Supported this compound Systems
Wetness Impregnation Techniques
Wetness impregnation, particularly incipient wetness impregnation, is a widely employed and straightforward method for supporting this compound onto various carriers. tandfonline.comcapes.gov.br This technique involves dissolving the heteropolyacid in a suitable solvent and adding the solution to a porous support material. tandfonline.com The volume of the solution is typically equivalent to the pore volume of the support, ensuring maximum uptake and an even distribution of the acid. umich.edu
A common procedure involves dissolving this compound, for instance, in dry methanol (B129727), and adding this solution dropwise to a support like alumina (Al₂O₃) while stirring. tandfonline.com The mixture is then heated to evaporate the solvent, followed by a calcination step at a controlled temperature to produce the final solid catalyst. tandfonline.com Researchers have successfully synthesized a series of alumina-supported catalysts with varying weight percentages (10, 20, 30, and 40 wt.%) of this compound using this method. tandfonline.comfigshare.com Characterization techniques such as FT-IR and XRD confirm that the Keggin structure of the molybdosilicic acid is retained and that the acid is finely dispersed on the support material. tandfonline.com
A variation of this method includes a "resting step," where the wet, impregnated sample is left in a closed vial for an extended period (e.g., 24 hours) before drying. umich.edu This step is believed to promote a more even distribution of the polyoxometalates on the silica support. umich.edu The choice of solvent is also critical; ethanol-water solutions have been used for impregnating silica-alumina supports. conicet.gov.ar
Table 1: Parameters for Wetness Impregnation of this compound on Alumina Data sourced from a study on the synthesis of SiMo₁₂/Al₂O₃ catalysts. tandfonline.comfigshare.com
| Parameter | Description |
|---|---|
| Catalyst | This compound (SiMo₁₂) |
| Support | Alumina (Al₂O₃) |
| Solvent | Dry Methanol |
| Loading Range | 10, 20, 30, 40 wt.% |
| Evaporation Temp. | 80 °C |
| Calcination Temp. | 200 °C for 5 hours |
In-situ Synthesis on Oxide Supports (e.g., Silica, Alumina, Niobium Phosphate)
In-situ synthesis represents a more advanced approach where the heteropolyacid is formed directly on the surface of the support material. This method can lead to unique catalyst properties and enhanced performance compared to catalysts prepared by impregnation. researchgate.net
One notable example is the in-situ synthesis of the ammonium salt of 12-molybdophosphoric acid, a related Keggin compound, on niobium phosphate (B84403). researchgate.net This process occurs through a salt-surface interaction, where the phosphate from the support interacts with the molybdenum species. researchgate.net The resulting catalysts, with the Keggin structure confirmed by XRD and FTIR spectroscopy, exhibited higher ammoxidation activity than the bulk, conventionally prepared salt. researchgate.net Research indicated that catalytic activity increased with molybdenum loading, peaking at 10 wt% Mo. researchgate.net
When this compound is supported on materials like silica, there is a significant interaction between the acid and the support. researchgate.netresearchgate.net This interaction can be destabilizing, causing the Keggin unit of the supported acid to decompose at a lower temperature (by ~20–30°C) compared to the unsupported acid. researchgate.net However, supporting the acid on silica is crucial for applications such as the direct synthesis of formaldehyde from methane, where the supported catalyst demonstrates excellent partial oxidation activity. google.comgoogle.com The dispersion and nature of the molybdenum species are highly dependent on the thermal treatment and the loading of the acid on the support. researchgate.net
Table 2: Research Findings on In-situ and Supported Keggin-Type Acids
| Support Material | Keggin-Type Acid | Synthesis Method | Key Finding | Reference(s) |
|---|---|---|---|---|
| Niobium Phosphate | Ammonium Salt of 12-Molybdophosphoric Acid | In-situ via salt-surface interaction | In-situ catalyst showed higher ammoxidation activity than bulk material. | researchgate.net |
| Silica (SiO₂) | This compound | Impregnation | Support interaction reduces thermal stability but is crucial for catalytic activity in methane oxidation. | researchgate.netgoogle.com |
Encapsulation and Immobilization Methods (e.g., Sol-gels, Layer-by-layer Assemblies)
Encapsulation and immobilization techniques are employed to entrap or anchor this compound within a larger matrix, providing stability and preventing leaching while maintaining its catalytic or electrochemical properties. researchgate.netresearchgate.net
The sol-gel method is a versatile technique for entrapping polyoxometalates. researchgate.net In this process, a precursor material, such as methyltrimethoxysilane, is hydrolyzed to form a gel, physically trapping the heteropolyacid molecules within its porous ceramic structure. researchgate.net This has been used to create chemically modified electrodes where the entrapped acid retains its electrochemical activity, for example, in the electrocatalytic reduction of bromate (B103136) and chlorate. researchgate.net
Layer-by-layer (LbL) assembly is another sophisticated immobilization method based on electrostatic attraction. researchgate.netchemicalbook.com This technique involves the sequential adsorption of positively and negatively charged species to build ultrathin, ordered films. For instance, compounds have been synthesized comprising alternating ultrathin layers of negatively charged silicododecamolybdate anions (the deprotonated form of this compound) and positively charged poly(allyl ammonium) cations. chemicalbook.com
A more novel approach involves the encapsulation of Keggin-type polyoxometalates, including this compound (SiMo₁₂), inside nano-sized molecular capsules like the molybdenum-iron-type Keplerate (Mo₇₂Fe₃₀). researchgate.net Research has shown that these encapsulated structures can exhibit synergistic effects, leading to significantly better catalytic activity in oxidation reactions compared to the parent, unencapsulated Keggin units. researchgate.net
Table 3: Comparison of Encapsulation and Immobilization Methods for Polyoxometalates
| Method | Matrix / Framework | Principle | Resulting Structure | Reference(s) |
|---|---|---|---|---|
| Sol-Gel Entrapment | Silica Gel (from silane (B1218182) precursors) | Physical entrapment within a porous ceramic matrix. | Homogeneous dispersion within a solid gel. | researchgate.net |
| Layer-by-Layer (LbL) Assembly | Polycations (e.g., poly(allyl ammonium)) | Electrostatic self-assembly of alternating charged layers. | Ordered, ultrathin multilayer films. | researchgate.netchemicalbook.com |
| Keplerate Encapsulation | Mo₇₂Fe₃₀ Nanoball | Encapsulation of a guest molecule within a host nanocluster. | Core-shell type nanocomposite. | researchgate.net |
Advanced Characterization Techniques in 12 Molybdosilicic Acid Research
Spectroscopic Methodologies for Structural Elucidation of 12-Molybdosilicic Acid
Spectroscopic techniques are indispensable for confirming the well-defined α-Keggin structure of this compound. This structure consists of a central silicate (B1173343) tetrahedron (SiO₄) encapsulated by twelve molybdenum-oxygen octahedra (MoO₆). The arrangement of these units gives rise to distinct vibrational and electronic properties that are probed by various spectroscopic methods.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within the this compound molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. savemyexams.comsavemyexams.com The resulting IR spectrum displays characteristic absorption bands that correspond to specific bond vibrations, confirming the presence of the Keggin structure. mdpi.com
The key IR absorption bands for this compound are associated with the different types of oxygen-metal bonds within the polyoxometalate anion. ncl.res.inrsc.org These include the stretching vibrations of the silicon-oxygen bond in the central tetrahedron, the terminal molybdenum-oxygen double bonds (Mo=O), and the bridging molybdenum-oxygen-molybdenum bonds (Mo–O–Mo). ncl.res.in
Detailed research findings have consistently identified several characteristic peaks for the α-Keggin structure of this compound. ncl.res.in These vibrational frequencies are a definitive signature of the compound's structural integrity.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Description | Reference |
| Si–O stretch | 899-904 | Asymmetric stretching of the central Si-O bond. | ncl.res.in |
| Mo=O stretch | 940-957 | Stretching of the terminal molybdenum-oxygen double bond. | ncl.res.in |
| Mo–O–Mo bridging | 810 | Asymmetric stretching of the corner-sharing Mo-O-Mo bridges. | ncl.res.in |
| Mo–O–Mo bridging | 920 | Asymmetric stretching of the edge-sharing Mo-O-Mo bridges. | ncl.res.in |
These bands are crucial for confirming the synthesis of this compound and for studying its stability under different conditions, such as thermal treatment or when supported on other materials. mdpi.comresearchgate.net
Raman spectroscopy provides complementary information to IR spectroscopy by probing molecular vibrations based on the inelastic scattering of monochromatic light. wikipedia.org This technique is particularly useful for identifying molecules and studying chemical bonds, offering a unique "fingerprint" for a given compound. wikipedia.orgspectroscopyonline.commdpi.com For this compound, Raman spectroscopy helps to confirm the Keggin structure by identifying its characteristic symmetric stretching modes.
The Raman spectrum of this compound is characterized by strong bands corresponding to the symmetric stretching vibrations of the molybdenum-oxygen bonds. These highly specific vibrational frequencies serve as a structural fingerprint for the α-Keggin anion.
Interactive Data Table: Characteristic Raman Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Description | Reference |
| Mo=O symmetric stretch | 995 | Symmetric stretching of the terminal Mo=O bonds. | |
| Mo–O–Mo symmetric stretch | 905 | Symmetric stretching of the Mo–O–Mo bridging bonds. |
The presence and position of these bands in the Raman spectrum are indicative of a well-preserved Keggin structure. semanticscholar.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the local chemical environment of specific atomic nuclei within a molecule. researchgate.netfrontiersin.org For this compound and related heteropolyacids, various NMR active nuclei can be probed to elucidate structural details and study their behavior in solution. huji.ac.il
²⁹Si NMR spectroscopy is a direct probe of the central silicon atom in the Keggin structure. The chemical shift of the ²⁹Si nucleus is highly sensitive to its coordination environment and the surrounding polyoxometalate framework. researchgate.net This makes ²⁹Si NMR an excellent tool for confirming the integrity of the [SiO₄] tetrahedron and for studying interactions between the heteropolyanion and its surroundings, such as a support material. researchgate.netcapes.gov.br
Research has shown that the ²⁹Si NMR spectrum of this compound typically exhibits a single, sharp resonance, confirming the presence of a single silicon environment consistent with the α-Keggin structure. The chemical shift for unsupported H₄SiMo₁₂O₄₀ is well-established. researchgate.net When supported on silica (B1680970), changes in the ²⁹Si chemical shift and relaxation times can indicate interactions with the support surface. researchgate.net
Interactive Data Table: ²⁹Si NMR Data for this compound
| Compound/Condition | ²⁹Si Chemical Shift (ppm) | Key Finding | Reference |
| Unsupported H₄SiMo₁₂O₄₀ | Isotropic line | Confirms a single, symmetric silicon environment. | researchgate.net |
| Silica-supported H₄SiMo₁₂O₄₀ | Shifted resonance and reduced T₁ | Indicates interaction between the anion and the silica support. | researchgate.net |
While not directly applicable to this compound, ³¹P NMR spectroscopy is crucial for studying the closely related phosphomolybdic acid (H₃PMo₁₂O₄₀) and other phosphorus-containing heteropolyacids. researchgate.netfrontiersin.org The ³¹P chemical shift is very sensitive to the composition and structure of the heteropolyanion, allowing for the identification of different species in solution and the study of equilibrium and decomposition processes. researchgate.netresearchgate.net For instance, ³¹P NMR has been used to optimize the synthesis of phosphomolybdic acid by identifying the conditions that maximize the yield of the desired Keggin ion. researchgate.net It can distinguish between the main H₃PMo₁₂O₄₀ species and other related anions that may be present. researchgate.netresearchgate.net
Interactive Data Table: ³¹P NMR Chemical Shifts for Phosphomolybdic Acid Species
| Phosphorus Species | Typical ³¹P Chemical Shift (ppm) | Context | Reference |
| H₃PMo₁₂O₄₀ | -3.75 | The main Keggin ion in solution. | frontiersin.org |
| Reduced PMo₁₂ | -5.36 | Reduced form of the Keggin ion, often present in catalytic cycles. | frontiersin.org |
| H₇PMo₁₁O₃₉ | -1.2 | An unsaturated "lacunary" species, indicating partial decomposition. | researchgate.net |
¹⁸³W NMR spectroscopy is an essential technique for characterizing the tungsten analogs of molybdosilicic acid, such as tungstosilicic acid (H₄SiW₁₂O₄₀). frontiersin.orghuji.ac.il The ¹⁸³W nucleus, although having low sensitivity, provides sharp signals over a wide chemical shift range, making it highly informative for studying the structure of polytungstates in solution. huji.ac.il The chemical shifts are sensitive to the local environment of each tungsten atom, allowing for the differentiation of isomers and the study of complex solution equilibria. wiley-vch.de For example, the ¹⁸³W NMR spectrum of tungstosilicic acid is used as a secondary standard for chemical shift referencing. rsc.org
Interactive Data Table: ¹⁸³W NMR Data for Tungsten-Containing Heteropolyacids
| Compound | ¹⁸³W Chemical Shift (ppm) | Significance | Reference |
| H₄SiW₁₂O₄₀ | -103.8 | Used as a secondary standard for ¹⁸³W NMR. | wiley-vch.dersc.org |
| [POM(SH₂)₄]⁻ | -107.2, -136.4, -140.9 | Illustrates different tungsten environments in a functionalized polyoxometalate. | wiley-vch.de |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Diffraction and Microscopic Analysis for Material Morphology
The morphological and structural properties of this compound are fundamental to understanding its behavior and efficacy in various applications. Advanced analytical techniques, including diffraction and microscopy, provide critical insights into its crystalline nature, surface features, and nanoscale architecture.
X-ray Diffraction (XRD) is an indispensable technique for identifying the crystalline phases of this compound. ncl.ac.ukamericanpharmaceuticalreview.com By bombarding the material with X-rays and analyzing the resulting diffraction pattern, researchers can determine its atomic and molecular structure. americanpharmaceuticalreview.com The pattern is unique to the crystalline arrangement, acting as a fingerprint for phase identification and purity assessment. ncl.ac.uk
In the study of this compound (often denoted as SiMo12), XRD patterns are compared against standard database files or simulated patterns from known crystal structures to confirm its presence and crystalline integrity. ncl.ac.uk For instance, research on catalysts incorporating SiMo12 on supports like silica (SiO2) or alumina (B75360) (Al2O3) uses XRD to verify that the acid's characteristic Keggin structure is maintained after synthesis and to identify any new phases formed. figshare.combcrec.id The absence of diffraction lines corresponding to the support material can indicate that it is amorphous. bcrec.id Analysis of bulk SiMo12 and its composites reveals distinct peaks that confirm its crystalline nature. figshare.com
Below is a table of representative XRD peaks that might be observed for materials containing molybdenum oxides, a key component of this compound.
| 2θ (degrees) | Corresponding Crystalline Plane/Phase |
| 25.6 | Molybdenum Oxide (MoO3) |
| 27.3 | Molybdenum Oxide (MoO3) |
| 33.7 | Molybdenum Oxide (MoO3) |
| Data sourced from JCPDS file no. 00-005-0508, as referenced in research on molybdenum-based catalysts. bcrec.id |
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface topography and morphology of this compound. azooptics.com The method involves scanning the sample with a focused beam of electrons; the interactions produce signals that generate high-resolution images of the surface. azooptics.comwikipedia.org This analysis provides crucial information on particle shape, size distribution, and surface texture. azooptics.com
SEM images of bulk this compound and its composites reveal detailed morphological characteristics. figshare.com For example, when SiMo12 is supported on alumina, SEM can show how the acid is distributed on the support's surface. figshare.com The technique is essential for quality control and for understanding how the material's surface structure influences its catalytic or electrochemical properties. Modern SEMs can achieve resolutions of less than 20 nm, allowing for detailed examination of the material's micro- and nanostructure. azooptics.com
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, enabling the analysis of the internal nanostructure of this compound. researchgate.netresearchgate.net In TEM, a beam of electrons is transmitted through an ultrathin sample, providing detailed information about particle size, shape, and the dispersion of crystalline domains. researchgate.net
TEM is particularly valuable for characterizing SiMo12 when it is part of a nanocomposite, for instance, when dispersed on a support material like alumina. figshare.com The images can confirm the uniform distribution of the heteropolyacid nanoparticles and provide their precise dimensions. figshare.combcrec.id Electron diffraction patterns obtained via TEM can also be used to identify crystal phases and determine crystallographic details of the nanostructures. researchgate.net This level of analysis is critical for establishing structure-property relationships in applications such as catalysis, where the dispersion and size of the active component are paramount.
Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM or TEM, is a microanalytical technique used for elemental analysis and mapping. jeol.combruker.com When the electron beam strikes the sample, it causes the emission of characteristic X-rays, whose energies are unique to each element. bruker.com By collecting and analyzing these X-rays, EDX can identify the elements present in the sample and their relative abundance. bruker.com
For this compound, EDX analysis is used to confirm the presence of its constituent elements: Molybdenum (Mo), Silicon (Si), and Oxygen (O). figshare.combcrec.id Elemental mapping visualizes the spatial distribution of these elements across the sample, providing evidence that they are co-located and uniformly distributed, which is characteristic of the compound's structure. figshare.comjeol.com This is especially useful in verifying the composition of SiMo12 catalysts and composites. figshare.combcrec.id
| Element | Symbol | Expected Presence in this compound |
| Molybdenum | Mo | Yes |
| Silicon | Si | Yes |
| Oxygen | O | Yes |
| This table indicates the primary elements confirmed by EDX analysis in this compound samples. figshare.combcrec.id |
Electrochemical and Thermal Characterization Protocols
Investigating the electrochemical and thermal properties of this compound is crucial for its application in electrocatalysis, sensors, and energy storage. Specific protocols are employed to understand its redox behavior and stability under different conditions.
Cyclic Voltammetry (CV) is a primary electrochemical technique used to study the redox properties of this compound. wikipedia.org The method involves cycling the potential of an electrode immersed in a solution containing the analyte and measuring the resulting current. wikipedia.org The resulting plot, a cyclic voltammogram, provides information about the redox potentials, reversibility of electron transfer reactions, and stability of the electroactive species. wikipedia.orgresearchgate.net
Studies on this compound (12-MSA) show that its electrochemical behavior is characterized by distinct redox events. In aqueous acid solutions, the cyclic voltammograms of 12-MSA typically exhibit three, two-electron reversible redox waves. researchgate.netresearchgate.net These waves correspond to the stepwise reduction and oxidation of the molybdenum centers within the Keggin anion structure. The stability and redox potentials are significantly influenced by factors such as the acidity of the electrolyte solution and the presence of organic solvents. researchgate.net The ability to adsorb 12-MSA onto electrode surfaces, such as carbon fiber or platinum, allows for the creation of modified electrodes with stable and reversible redox activity. researchgate.net
| Redox Event | Description | Typical Observation in CV |
| First Redox Wave | Two-electron reversible process | A pair of oxidation-reduction peaks |
| Second Redox Wave | Two-electron reversible process | A second pair of oxidation-reduction peaks at a different potential |
| Third Redox Wave | Two-electron reversible process | A third pair of oxidation-reduction peaks at a different potential |
| Summary of the characteristic redox behavior of this compound as observed by cyclic voltammetry in acidic media. researchgate.netresearchgate.net |
Polarography for Solution Electrochemistry and Kinetic Studies
Polarography is a crucial electroanalytical technique used to study the electrochemical properties and reaction kinetics of this compound (SiMo12) in solution. This method provides insights into the redox behavior of the heteropoly anion, which is fundamental to its application in catalysis and analytical chemistry.
Research has shown that different isomers of molybdosilicic acid exhibit distinct polarographic behavior. The α- and β-isomers are generally considered polarographically inert. dss.go.th In contrast, the γ-isomer of molybdosilicic acid is electrochemically active and undergoes reduction at the dropping mercury electrode. dss.go.th This reduction is observable in buffer solutions, such as those containing hydrochloric acid and sodium formate, at a pH range of 1.30 to 3.83. dss.go.th
Kinetic studies using polarography focus on the formation, conversion, and stability of different molybdosilicic acid species in various media. acs.orgacs.org For instance, polarographic analysis in citrate (B86180) buffers has been employed to investigate the complex equilibria and transformation rates between different isomers. acs.orgacs.org The technique allows for the quantitative determination of species concentration over time, providing data to calculate kinetic parameters of the isomeric transformations. The ability to couple polarography with other techniques, such as spectroscopy, further enhances the understanding of the thermal and chemical stability of these compounds in solution. researchgate.net
The electrochemical reduction of the γ-molybdosilicate anion is a multi-step process. The polarogram typically shows distinct reduction waves, each corresponding to the transfer of a specific number of electrons. The half-wave potentials (E₁/₂) of these waves are dependent on the pH of the solution, indicating the involvement of protons in the electrode reactions. By analyzing the characteristics of these polarographic waves, researchers can elucidate the mechanism of the redox processes and the stability of the reduced species.
Thermogravimetric Analysis-Differential Thermal Analysis (TG-DTA) for Thermal Transformation Studies
Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA) is an indispensable tool for investigating the thermal stability and decomposition pathway of this compound. figshare.comacs.org These analyses provide quantitative information about mass loss as a function of temperature (TGA) and the temperatures at which thermal events like phase transitions or decomposition occur (DTA). figshare.com
The thermal decomposition of hydrated this compound (H₄SiMo₁₂O₄₀·nH₂O) typically proceeds in distinct stages:
Dehydration: The initial mass loss observed at lower temperatures (typically below 200°C) corresponds to the removal of water of hydration. This process can occur in multiple steps, involving both weakly bound (physisorbed) and more strongly bound (zeolitic or crystallization) water molecules. DTA curves show endothermic peaks corresponding to these dehydration events.
Decomposition of the Keggin Anion: At higher temperatures, typically above 300-400°C, the anhydrous heteropoly acid begins to decompose. researchgate.net This involves the loss of constitutional water, formed from the acidic protons of the anion, leading to the collapse of the Keggin structure. This is an irreversible process marked by a significant mass loss and an exothermic peak in the DTA curve, indicating the crystallization of decomposition products.
Formation of Mixed Oxides: The final decomposition products are typically a mixture of silicon dioxide (SiO₂) and molybdenum trioxide (MoO₃). researchgate.net The TGA curve flattens out once the decomposition is complete, and the total mass loss can be used to confirm the initial hydration state and stoichiometry of the acid.
The exact temperatures for these transformations can be influenced by factors such as the heating rate and the atmosphere under which the analysis is performed. mdpi.com For instance, studies on silica-supported this compound have shown that the support material can influence its thermal stability. researchgate.net
Table 1: Thermal Events in the Decomposition of this compound
| Temperature Range (°C) | Mass Loss Event (TGA) | Thermal Event (DTA) | Description |
| ~50 - 200 | Stepwise mass loss | Endothermic peaks | Removal of physically adsorbed and crystalline water. |
| ~300 - 450 | Significant mass loss | Exothermic peak | Loss of constitutional water, decomposition of the Keggin anion, and crystallization of metal oxides. researchgate.net |
| > 450 | Stable mass | - | Formation of stable mixed oxides (MoO₃ and SiO₂). researchgate.net |
Surface and Porosity Characterization of this compound Materials
The catalytic activity of this compound, particularly when used in heterogeneous systems, is highly dependent on its textural properties, such as surface area and porosity. upi.edu These characteristics are crucial as they determine the accessibility of reactant molecules to the active catalytic sites. Characterization techniques are therefore essential to quantify these properties for both the pure acid and its supported forms.
When this compound is supported on materials like alumina or silica, the resulting composite's surface properties are a combination of the support and the heteropoly acid. figshare.com The distribution and loading of the acid on the support material significantly impact the final surface area and pore structure. Techniques like nitrogen physisorption are employed to obtain detailed information about these characteristics. mdpi.com
Brunauer-Emmett-Teller (BET) Surface Area Analysis
The Brunauer-Emmett-Teller (BET) method is the most widely used technique for determining the specific surface area of solid materials, including this compound and its derivatives. upi.edu The method is based on the physical adsorption of a gas (most commonly nitrogen) on the surface of the material at a constant temperature, typically that of liquid nitrogen (77 K). conicet.gov.ar
The analysis involves measuring the amount of gas adsorbed over a range of relative pressures. The BET equation is then applied to the adsorption isotherm data to calculate the volume of gas required to form a monolayer on the entire surface of the sample. From this monolayer capacity, the total specific surface area (expressed in m²/g) is calculated. upi.edu
The specific surface area of pure, bulk this compound is relatively low. However, when dispersed on high-surface-area supports, the resulting material can exhibit a significantly larger surface area, which is beneficial for catalytic applications. The BET analysis helps in optimizing the preparation of supported catalysts by providing a quantitative measure of how the dispersion of the heteropoly acid affects the available surface.
Table 2: Representative BET Surface Area Data for this compound Based Materials
| Material | Support | Specific Surface Area (m²/g) | Reference |
| Bulk 12-Phosphotungstic Acid (PTA) | None | 7 | conicet.gov.ar |
| Mesoporous Silica (MESSI-1) | None (Silica) | 794 | conicet.gov.ar |
| Alumina-supported this compound | Al₂O₃ | Varies with loading | figshare.com |
| Mesoporous Silicate Support | Leached Flint Kaolin | 1071 | mdpi.com |
Note: Data for the related 12-Phosphotungstic Acid and various supports are included for comparative context, as they exhibit similar structural and application principles.
Theoretical and Computational Investigations of 12 Molybdosilicic Acid
Quantum Chemical Approaches (e.g., Density Functional Theory)
Quantum chemical methods are pivotal in elucidating the electronic structure and reactivity of 12-molybdosilicic acid. Density Functional Theory (DFT) and other molecular orbital calculations have been employed to understand its fundamental properties.
DFT simulations have been particularly useful for investigating the interaction of this compound with support materials, which is crucial for its catalytic applications. For instance, studies on silica-supported this compound catalysts show that the 12-molybdosilicate anion interacts with the silica (B1680970) support, and this interaction is preserved even at low molybdenum concentrations (down to 2% Mo). researchgate.net DFT simulations indicate that the initial reaction of phosphoric acid (a related heteropoly acid precursor) with the silanol (B1196071) groups on a silica support is more favorable than self-condensation. researchgate.net This highlights the importance of the support's surface chemistry in the dispersion and nature of the catalytic species.
Molecular orbital calculations using methods like the extended Hückel theory have been applied to clarify the electronic structure of the α-Keggin unit, the core of this compound. researchgate.net These studies confirm the structural rigidity of the Keggin unit and show that metal ion substitution has a negligible effect on its fundamental electronic structure. researchgate.net The calculations also reveal that electronic exchange within the molecule is facilitated through metal-metal interactions. researchgate.net
These quantum chemical approaches provide a foundational understanding of the molecule's stability, electronic properties, and its interactions with other substances, which is essential for designing catalysts and other functional materials.
Molecular Dynamics Simulations for Solution Behavior and Speciation
Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of this compound in solution, capturing interactions with solvent molecules and counter-ions on an atomic scale. nih.gov While direct MD studies on this compound are less common in the provided literature, extensive research on analogous Keggin-type polyoxometalates (POMs), such as tungstophosphoric acid (PW₁₂O₄₀³⁻) and tungstosilicic acid (SiW₁₂O₄₀⁴⁻), provides valuable comparative insights. researchgate.net
MD simulations have been used to analyze the interactions of Keggin anions with water. researchgate.net These simulations model the solvation shell around the anion, revealing how water molecules orient themselves around the terminal and bridging oxygen atoms of the Keggin structure. researchgate.net For example, in simulations of the PW₁₂O₄₀³⁻ anion, bridging oxygen atoms show stronger interactions with water molecules compared to terminal oxygens. researchgate.net The simulations also show that Keggin-type anions tend to accumulate at the water-air interface due to their chaotropic properties. researchgate.net
The behavior of counter-ions, such as protons (in the form of hydronium, H₃O⁺), is also a key aspect studied via MD. The distribution and dynamics of these ions around the polyoxoanion are critical for understanding the acid's properties in solution. The choice of force field parameters and atomic charge definitions is crucial for the accuracy of these simulations. researchgate.net This computational analysis of the collective behavior and dynamic properties of POMs in solution is fundamental to understanding their role in catalysis and materials science. researchgate.net
Modeling of Formation Mechanisms and Speciation Dynamics
The formation of this compound is a complex process involving the condensation of molybdate (B1676688) and silicate (B1173343) ions under specific acidic conditions. Computational modeling, complemented by experimental techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), has been instrumental in clarifying these mechanisms.
The formation of the two primary isomers, α- and β-molybdosilicic acid, is highly dependent on pH. researchgate.net The α-isomer is typically formed at a pH between 3.8 and 4.8, while the more metastable β-isomer forms in more acidic conditions, at a pH between 1.0 and 1.8. researchgate.net ESI-MS studies have helped to elucidate the stepwise formation reaction from molybdic and silicic acids at the molecular level. researchgate.net These investigations show that below pH 2, the condensation of molybdic acids occurs, leading to the formation of the molybdosilicate structure. researchgate.net However, at very high acidity (pH < 0.5), the polymeric molybdic acids decompose, preventing the formation of the Keggin ion. researchgate.net
The polymerization process of silicic acid, the central component of the anion, is itself a complex, multi-step process. It involves the formation of various silicate species (Q₀, Q₁, Q₂, Q₃, Q₄) depending on the pH. acs.org At low pH (<2), stable silicic acid species can polymerize into a three-dimensional network of siloxane bonds, a crucial step for the eventual encapsulation by molybdate species to form the Keggin structure. acs.org
Table 1: pH Conditions for Molybdosilicic Acid Formation
| Isomer | Formation pH Range |
|---|---|
| α-molybdosilicic acid | 3.8 - 4.8 |
| β-molybdosilicic acid | 1.0 - 1.8 |
Data sourced from experimental findings that inform speciation models. researchgate.net
Predictive Simulations for Structure-Activity Relationships in this compound Systems
Predictive simulations are crucial for establishing relationships between the structure of this compound and its catalytic activity. By modeling how the catalyst's structure influences its performance in chemical reactions, researchers can design more efficient catalytic systems.
The catalytic activity of heteropoly acids like this compound is strongly linked to their acidic and redox properties, which are governed by the Keggin structure. Simulations and related experimental studies help rationalize how these properties drive specific reactions. For example, in the Friedel-Crafts alkylation of toluene (B28343) with benzyl (B1604629) alcohol, this compound synthesized within mesoporous silica hollow spheres showed excellent catalytic activity, significantly outperforming a commercial acid catalyst. researchgate.net This enhanced performance is attributed to the high accessibility of the active sites within the porous structure. researchgate.net
The nature of the counter-ions in heteropoly acid salts can also strongly influence catalytic performance. Studies on related phosphomolybdate catalysts show that the presence of specific ions like cesium, copper, and potassium can stabilize the catalyst and tune its selectivity for desired products, such as methacrylic acid from the oxidation of methacrolein. mdpi.com Potassium ions, in particular, were found to increase the thermal stability of the Keggin structure and promote the formation of acidic protons that activate reactants. mdpi.com
Furthermore, the interaction with support materials can dramatically alter catalytic behavior. The acidity of silica-supported this compound, measured by its activity in the dehydration of methanol (B129727), was found to decrease sharply at low surface coverage, indicating a strong structure-activity relationship mediated by the support. researchgate.net These findings, supported by computational models, are vital for the rational design of heteropoly acid catalysts for various industrial applications, from hydrocarbon conversion to fine chemical synthesis. cardiff.ac.uk
Research Applications of 12 Molybdosilicic Acid
Catalysis Research
12-Molybdosilicic acid (H₄SiMo₁₂O₄₀), a heteropoly acid with the Keggin structure, is extensively utilized in catalysis due to its strong Brønsted acidity and redox properties. Its applications span both homogeneous and heterogeneous catalytic systems, driving a wide range of chemical transformations.
Homogeneous Catalysis
In homogeneous catalysis, this compound is soluble in the reaction medium, allowing for reactions to occur in a single phase. This often leads to high catalytic activity and selectivity due to the excellent accessibility of the catalytic sites.
The strong Brønsted acidity of this compound makes it an effective catalyst for various acid-catalyzed reactions, such as esterification and dehydration of alcohols.
A prominent example of its application is in the dehydration of ethanol to produce ethene. The mechanism for this reaction involves several key steps quora.comshaalaa.comvedantu.comyoutube.com:
Protonation of the alcohol: The acidic proton from the this compound protonates the hydroxyl group of the ethanol molecule, forming a good leaving group (water).
Formation of a carbocation: The protonated alcohol loses a water molecule to form a carbocation intermediate. This step is typically the rate-determining step of the reaction shaalaa.com.
Deprotonation: A base, which can be a water molecule or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.
Another significant application is in the esterification of carboxylic acids with alcohols. For instance, in the reaction between acetic acid and ethanol to form ethyl acetate (B1210297), this compound serves as an efficient catalyst wpmucdn.comsci-hub.boxchemguide.co.ukresearchgate.netuntirta.ac.id. The mechanism generally proceeds as follows:
Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the catalyst, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack by the alcohol: The alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon.
Proton transfer and water elimination: A series of proton transfers occur, leading to the elimination of a water molecule and the formation of the ester.
Regeneration of the catalyst: The final step involves the deprotonation of the ester to regenerate the this compound catalyst.
Table 1: Examples of Homogeneous Acid-Catalyzed Reactions with this compound
| Reaction | Reactants | Product | Catalyst |
|---|---|---|---|
| Dehydration | Ethanol | Ethene | This compound |
| Esterification | Acetic Acid, Ethanol | Ethyl Acetate | This compound |
The molybdenum atoms in the Keggin structure of this compound can exist in different oxidation states, typically Mo(VI) and Mo(V), enabling its participation in redox reactions. This property allows it to act as a catalyst for various oxidation processes in the solution phase.
An indirect titrimetric method for the determination of silica (B1680970) in silicates highlights the redox capability of the [SiMo₁₂O₄₀]⁴⁻ anion. In this method, the molybdenum(VI) in the this compound formed is reduced to molybdenum(III) using a Jones reductor and then titrated with potassium permanganate. While this is an analytical application, it underscores the accessible redox states of the molybdenum centers that are fundamental to its catalytic activity in oxidation reactions.
Although specific detailed mechanisms for its catalytic role in solution-phase redox reactions are complex and varied, the general principle involves the substrate being oxidized by the Mo(VI) centers in the heteropolyacid, which are themselves reduced to Mo(V). The reduced catalyst is then re-oxidized by a co-oxidant, such as oxygen or hydrogen peroxide, completing the catalytic cycle.
Heterogeneous Catalysis
To overcome challenges associated with catalyst separation and recycling in homogeneous systems, this compound is often immobilized on solid supports. This heterogenization retains the catalytic properties of the acid while providing the benefits of a solid catalyst.
The performance of supported this compound catalysts is highly dependent on the choice of support material and the synthesis method. Common supports include silica (SiO₂), alumina (B75360) (Al₂O₃), and zirconia (ZrO₂) bohrium.comiitm.ac.intandfonline.com.
The most common method for preparing these catalysts is the wetness impregnation or incipient wetness impregnation technique. This straightforward method involves dissolving the this compound in a suitable solvent, and then adding the solution to the porous support material. The volume of the solution is typically equivalent to the pore volume of the support to ensure even distribution. The resulting mixture is then dried and calcined to produce the final solid catalyst. For example, a series of alumina-supported catalysts (10-40 wt.% SiMo₁₂/Al₂O₃) have been synthesized by dissolving the acid in dry methanol (B129727) and adding it dropwise to alumina, followed by drying and calcination tandfonline.com.
The choice of support can significantly influence the catalyst's properties. For instance, supporting 12-molybdophosphoric acid on zirconia has been shown to create solid acid catalysts where the Keggin structure of the heteropolyacid remains intact bohrium.comresearchgate.net. Similarly, activated carbon has been explored as a support due to its high surface area and chemical inertness, with modifications often made to enhance its properties as a catalyst support beilstein-journals.org.
Table 2: Common Supports and Synthesis Methods for this compound Catalysts
| Support Material | Synthesis Method | Key Features |
|---|---|---|
| Alumina (Al₂O₃) | Wetness Impregnation | Good thermal stability, widely available. |
| Silica (SiO₂) | Wetness Impregnation | High surface area, tunable porosity. |
| Zirconia (ZrO₂) | Impregnation | High thermal stability, amphoteric surface. |
| Activated Carbon | Impregnation | High surface area, chemical inertness. |
The mechanism of reactions catalyzed by supported this compound can differ from that in homogeneous systems due to the interaction between the acid and the support surface.
A well-studied example is the catalytic oxidation of methanol. When this compound is supported on silica, its acidity and catalytic activity in the dehydration of methanol are significantly influenced by the surface coverage rsc.org. At low coverage, the interaction with the support can decrease the acidity. The reaction can proceed through different pathways depending on the nature of the active sites. Surface redox sites primarily lead to the formation of formaldehyde (B43269), while acid sites favor the production of dimethyl ether.
In the case of alkylation reactions, such as the benzoylation of veratrole, zirconia-supported heteropoly acids have demonstrated high activity and stability iitm.ac.in. Mechanistic studies suggest that the reaction proceeds through the interaction of the reactants with the strong Brønsted acid sites of the supported heteropoly acid. The support plays a crucial role in stabilizing the active species and preventing their leaching into the reaction medium iitm.ac.in. Studies on molybdenum-catalyzed asymmetric alkylation have highlighted the complexity of the reaction pathways, which can involve retention-retention mechanisms, contrasting with the inversion-inversion pathways often seen with other catalysts nih.gov.
The interaction between the support and the heteropoly acid is a critical factor. For instance, studies on zirconia-supported phosphotungstic and silicotungstic acids have shown that these catalysts are efficient and stable, whereas silica-supported silicotungstic acid was found to leach into the reaction medium iitm.ac.in. This highlights the importance of the support in creating robust and reusable heterogeneous catalysts.
Electrocatalysis Research
This compound has been investigated for its potential applications in electrocatalysis, owing to its reversible multi-electron redox properties. The Keggin anion, [SiMo₁₂O₄₀]⁴⁻, can accept multiple electrons without the collapse of its structure, making it an effective electron-transfer mediator.
Research has demonstrated the fabrication of multilayer films containing this compound anions on electrode surfaces, such as gold, based on electrostatic interactions acs.org. These modified electrodes exhibit electrocatalytic activity towards the oxidation of various substrates, including ascorbic acid acs.org. The electrocatalytic properties of polypyrrole films doped with heteropolyanions have also been explored acs.org.
Furthermore, carbon fiber microelectrodes modified with this compound have been prepared and their redox properties studied acs.orgscilit.com. These modified microelectrodes show potential for applications in electrochemical sensors and detectors acs.org. The electrochemical behavior of this compound is often compared to that of the analogous 12-molybdophosphoric acid to understand the influence of the central heteroatom on the redox properties acs.orgscilit.com.
Photocatalysis Research
The photocatalytic properties of polyoxometalates, including this compound, have garnered significant interest for applications in environmental remediation and solar energy conversion. These compounds can act as efficient photocatalysts for the degradation of organic pollutants in water.
One area of research involves the development of composite materials to enhance photocatalytic activity and facilitate catalyst recovery. For example, a novel magnetic photocatalyst has been synthesized by grafting polyoxometalate anions onto iron(II,III) oxide (Fe₃O₄) nanoparticles researchgate.net. This composite material exhibited significantly higher photocatalytic activity in the degradation of Rhodamine B compared to the pure polyoxometalate researchgate.net. The magnetic core allows for easy separation and recovery of the photocatalyst from the reaction mixture using an external magnetic field researchgate.net.
The mechanism of photocatalysis by silica-based materials can involve the photo-excitation of surface defects nih.gov. The modification of silica with other materials, such as titania (TiO₂) or silver nanoparticles, can enhance photocatalytic efficiency nih.govmdpi.com. While much of the research focuses on other photocatalytic materials, the principles can be applied to systems incorporating this compound to improve its performance under visible or UV light irradiation.
Advanced Materials Science
Development of Polyoxometalate-Based Composites
The integration of this compound into composite materials is a promising strategy to enhance its properties and create functional materials for various applications. Polyoxometalate (POM)-based composites have been developed with diverse compositions and structures, leading to high-performance materials such as solid electrolytes mdpi.com.
One approach involves the hybridization of POMs with polymer matrices mdpi.com. These composites can exhibit improved mechanical properties and processability compared to the pure heteropolyacid. The interaction between the POM and the polymer can also influence the material's conductivity and catalytic activity.
Another strategy is the creation of nanocomposites. As mentioned in the context of photocatalysis, a magnetic nanocomposite was prepared by anchoring polyoxometalate anions onto Fe₃O₄ nanoparticles via a layer of silver researchgate.net. Such materials combine the catalytic or electronic properties of the POM with the magnetic or plasmonic properties of the nanoparticles. The resulting composites have been characterized by various techniques, including X-ray powder diffraction (XRD), transmission electron microscopy (TEM), and nitrogen adsorption–desorption isotherms, to understand their structure and morphology researchgate.net.
Integration into Functional Frameworks and Hybrid Systems
Beyond simple composites, this compound can be incorporated into more complex, highly ordered structures such as functional frameworks and hybrid systems. These materials offer precise control over the arrangement and accessibility of the active polyoxometalate units.
An example of this is the construction of polyoxometalate-based supramolecular architectures. Research has shown the development of a hybrid material constructed from a purely inorganic one-dimensional chain and a metal-organic layer, which demonstrates efficient catalytic activity acs.org.
The integration of polyoxometalates into ion-exchange polymer films is another approach to creating functional hybrid systems. These films can immobilize the polyoxometalate anions, preventing them from leaching into the reaction medium while maintaining their electrochemical activity acs.org. Such systems are relevant for applications in electrocatalysis and sensors. The development of these advanced materials leverages the unique properties of this compound to create sophisticated systems with tailored functionalities.
Proton Conductivity Studies in Material Design
This compound, a member of the heteropoly acids (HPAs), has garnered significant interest in materials science for its potential as a proton conductor. HPAs are known for their high proton conductivity, making them candidate electrolyte materials for fuel cells and supercapacitors. researchgate.net The proton conductivity in these materials is facilitated by the presence of both dissociated, hydrated protons and non-hydrated protons located on the oxygen atoms of the polyanion structure. researchgate.net
Research into related compounds, such as vanadium-substituted molybdosilicic acid (H₅SiMo₁₁VO₄₀·8H₂O), has demonstrated excellent proton conduction. researchgate.netnih.gov This derivative exhibits a proton conductivity of 5.70 × 10⁻³ S cm⁻¹ at 26 °C and 70% relative humidity. researchgate.netnih.gov The study of such derivatives provides insight into how modifications to the basic this compound structure can enhance proton conductivity. The activation energy for proton conduction in this related compound was found to be 21.4 kJ mol⁻¹, suggesting a "Vehicle mechanism" for proton transfer. researchgate.netnih.gov The incorporation of vanadium was shown to significantly increase the proton conductivity compared to the parent H₄SiMo₁₂O₄₀·12H₂O. nih.gov
The development of nonaqueous proton-conducting materials is crucial for electrochemical technologies that operate at elevated temperatures, such as high-temperature proton exchange membrane (PEM) fuel cells. escholarship.orgescholarship.org Acid doping is a common strategy to enhance the proton conductivity of polymer membranes, with phosphoric acid being a frequent choice due to its thermal stability and anhydrous proton conductivity. mdpi.com The immobilization of heteropoly acids like this compound within robust frameworks, such as metal-organic frameworks (MOFs), is an active area of research to create stable and highly conductive composite materials. rsc.org
Table 1: Proton Conductivity of a this compound Derivative
| Compound | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S cm⁻¹) |
|---|---|---|---|
| H₅SiMo₁₁VO₄₀·8H₂O | 26 | 70 | 5.70 × 10⁻³ |
Data sourced from RSC Advances. researchgate.netnih.gov
Advanced Analytical Chemistry Methodologies
Spectrophotometric Determination Techniques (e.g., Molybdenum Blue Reaction)
This compound is a key intermediate in the well-established "molybdenum blue" method for the spectrophotometric determination of silica. semanticscholar.orgnemi.govresearchgate.net This colorimetric method is widely used for analyzing silica content in various samples, including water and biological tissues. semanticscholar.orgnemi.gov The fundamental principle involves the reaction of silicic acid or silicate (B1173343) with ammonium (B1175870) molybdate (B1676688) in an acidic medium to form a yellow α- or β-12-molybdosilicic acid complex. nemi.govresearchgate.net
The formation of the specific isomer is pH-dependent; the β-isomer is favored at a pH below 2.5. nemi.gov This yellow complex can be measured directly, but for higher sensitivity, it is subsequently reduced to form an intensely colored "molybdenum blue" species. nrc.govwikipedia.org Common reducing agents include 1-amino-2-naphthol-4-sulfonic acid, ascorbic acid, or stannous chloride. nrc.govwikipedia.orgresearchgate.net The resulting blue color, which is a mixed-valence Mo(V)/Mo(VI) complex, has a maximum absorbance at a wavelength around 815-825 nm. semanticscholar.orgnrc.gov The intensity of the blue color is directly proportional to the initial concentration of silicate. wikipedia.org
Interference from phosphate (B84403), which forms a similar heteropoly acid (12-molybdophosphoric acid), is a critical consideration. nemi.govresearchgate.net This interference is typically mitigated by the addition of a masking agent, such as oxalic acid or tartaric acid, which selectively decomposes the molybdophosphoric acid complex without affecting the molybdosilicic acid. nemi.govresearchgate.netumces.edu The method is sensitive and can be adapted for a wide range of silica concentrations. nemi.govumces.edu
Table 2: Key Parameters in Spectrophotometric Determination of Silica via Molybdenum Blue Reaction
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Reaction | Formation of yellow this compound | Acidic medium (pH < 2.5 for β-isomer) nemi.gov |
| Reducing Agent | Reduction to Molybdenum Blue | Ascorbic acid, 1-amino-2-naphthol-4-sulfonic acid nrc.govumces.edu |
| Masking Agent | To eliminate phosphate interference | Oxalic acid, Tartaric acid nemi.govumces.edu |
| Analytical Wavelength (λmax) | For Molybdenum Blue complex | 815 - 825 nm semanticscholar.orgnrc.gov |
| Analytical Range | For dissolved silicate in water | 0.05 to 10.5 mg Si/L umces.edu |
Data compiled from various analytical chemistry sources. semanticscholar.orgnemi.govnrc.govumces.edu
Kinetic Studies in Analytical Method Development
The development of analytical methods based on this compound formation relies on a thorough understanding of the reaction kinetics. acs.org The formation rates of the α- and β-isomers of molybdosilicic acid differ significantly, a factor that can be exploited for analytical purposes. rsc.org Kinetic studies investigate how factors like pH, reactant concentrations (silicate and molybdate), and temperature influence the speed of both the formation of the initial yellow complex and its subsequent reduction to molybdenum blue. acs.orgrsc.org
Research has shown that the formation of the β-acid follows a simpler exponential model, consistent with pseudo-first-order behavior with respect to the silicate concentration. rsc.org In contrast, the formation of the α-acid is more complex, following a sum of exponentials model. rsc.org This kinetic difference is important because the β-isomer not only forms faster but also has a higher molar absorptivity, making it preferable for rapid and sensitive analytical methods. researchgate.net
By controlling the reaction time and conditions, it is possible to differentiate between silicate and phosphate. The formation of 12-molybdophosphoric acid is substantially faster than that of this compound. researchgate.net This kinetic difference can be utilized in flow-injection analysis or sequential injection systems to determine phosphate and silicate in the same sample by carefully timing the addition of reagents and measurement steps. researchgate.net Therefore, kinetic studies are not merely academic; they are fundamental to optimizing analytical methods for selectivity, sensitivity, and speed. rsc.orgnih.gov
Table 3: Kinetic Models for Molybdosilicic Acid Isomer Formation
| Isomer | Kinetic Model | Characteristics |
|---|---|---|
| β-molybdosilicic acid | Simpler exponential model [At=θ₁+θ₂exp(θ₃t)] | Consistent with pseudo-first-order behavior with respect to silicate. rsc.org |
| α-molybdosilicic acid | Sum of exponentials model [At=θ₁+θ₂exp(θ₃t)+θ₄exp(θ₅t)] | Suggests a more complex reaction mechanism, possibly involving an intermediate silicon species. rsc.org |
Data sourced from The Analyst. rsc.org
Chromatographic Separation Methods (e.g., Reverse Phase Liquid Chromatography)
Reverse phase liquid chromatography (RP-LC) has been successfully employed for the separation of heteropoly acids, including this compound (12-MSA). tandfonline.com This technique separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. wikipedia.orgphenomenex.com In the context of heteropoly acids, RP-LC can differentiate between species with different central heteroatoms, such as silicon and phosphorus. tandfonline.com
A specific method has been described for the separation of 12-molybdophosphoric acid (12-MPA) from 12-MSA using a styrene-divinylbenzene column. tandfonline.com The separation is achieved by carefully controlling the composition of the acetonitrile-water mobile phase. By adjusting the concentration of acetonitrile, the retention characteristics of the two acids can be manipulated. For instance, in a mobile phase with 30-35% acetonitrile, 12-MPA is fully retained on the column while 12-MSA is eluted. tandfonline.com Conversely, at acetonitrile concentrations of 50-60%, 12-MSA is unretained, allowing for the elution of 12-MPA. tandfonline.com
This chromatographic method provides a means for the quantitative analysis of silicate and phosphate in the same sample after their conversion to the respective heteropoly acids. The detection is typically performed using a UV-visible detector. tandfonline.com The technique has a reported detection limit of 5 × 10⁻⁷ M for either silicate or phosphate and shows good precision, with a relative standard deviation of 2% at the 5 × 10⁻⁶ M level. tandfonline.com
Table 4: Separation of 12-MSA and 12-MPA by Reverse Phase Liquid Chromatography
| Mobile Phase (Acetonitrile Conc.) | Retention Behavior of 12-MSA | Retention Behavior of 12-MPA |
|---|---|---|
| 30-35% (v/v) | Eluted (Capacity factor: 1.2 - 0.6) | Completely Retained |
| 50-60% (v/v) | Unretained | Eluted (Capacity factor: 2.2 - 1.6) |
Data sourced from the Journal of Liquid Chromatography. tandfonline.com
Electrochemical Sensing Principles
The redox properties of this compound make it a suitable component for the development of electrochemical sensors. Heteropoly acids can undergo reversible, multi-electron redox reactions, which can be harnessed for electrocatalytic purposes and the sensing of various analytes. researchgate.net The principle of these sensors often involves modifying an electrode surface (e.g., glassy carbon electrode) with this compound or a composite material containing it.
When used in a sensor, the this compound acts as an electron transfer mediator. The modified electrode can catalyze the oxidation or reduction of a target analyte at a lower potential than would be required at an unmodified electrode, thereby enhancing the sensitivity and selectivity of the measurement. The resulting current change, measured by techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV), is proportional to the concentration of the analyte. nih.gov
For example, sensors using related polyoxometalates have been developed for the simultaneous detection of dihydroxybenzene isomers. researchgate.net The synergistic effect between the heteropoly acid and other materials, such as molybdenum disulfide, can lead to excellent electrocatalytic activity, stability, and conductivity. researchgate.net While specific applications for this compound are part of this broader class, the fundamental principle remains the same: leveraging its ability to accept and donate electrons to facilitate the electrochemical detection of target molecules. nih.gov
Solution Chemistry and Isomerism of 12 Molybdosilicic Acid
Formation Kinetics and Equilibria of Alpha and Beta Isomers
The formation of α- and β-12-molybdosilicic acid from silicate (B1173343) and molybdate (B1676688) ions is a complex process governed by specific pH and concentration parameters. The α-isomer is typically formed in solutions with a pH range of 3.8 to 4.8, while the β-isomer preferentially forms in more acidic conditions, between pH 1.0 and 1.8. rsc.orgresearchgate.netresearchgate.net The yield of both isomers is largely independent of the molybdate concentration within the range of 0.015 to 0.100 mol/L. rsc.orgresearchgate.net
Kinetic studies have revealed differences in the formation pathways of the two isomers. The formation of the α-acid follows a more complex sum of exponentials model, suggesting the involvement of an intermediate silicon species beyond the initial silicate reactant and the final α-acid product. rsc.org In contrast, the β-acid formation adheres to a simpler exponential model, which is consistent with pseudo-first-order kinetics with respect to the silicate concentration. rsc.org
The β-isomer is known to be less stable than the α-isomer and will spontaneously convert to the α-form. imwa.info This transformation is a key aspect of their equilibrium. The rate of this conversion is influenced by factors such as pH and temperature. imwa.info
Table 1: Formation Conditions and Kinetic Models for 12-Molybdosilicic Acid Isomers
| Isomer | Optimal pH for Formation | Kinetic Formation Model | Reference |
|---|---|---|---|
| α-12-molybdosilicic acid | 3.8 - 4.8 | Sum of exponentials: At = θ1 + θ2exp(θ3t) + θ4exp(θ5t) | rsc.orgresearchgate.netresearchgate.netrsc.org |
| β-12-molybdosilicic acid | 1.0 - 1.8 | Simple exponential: At = θ1 + θ2exp(θ3t) | rsc.orgresearchgate.netresearchgate.netrsc.org |
Speciation Studies under Varied Environmental Conditions (e.g., pH Influence)
The speciation of this compound is profoundly influenced by the pH of the solution. At a low pH, specifically below 0.5, the high concentration of sulfuric acid leads to the decomposition of polymeric molybdic acids, which in turn prevents the formation of molybdosilicate. researchgate.net
As the pH increases, the speciation changes significantly:
pH 1.0 - 1.8: This range favors the formation of the β-isomer. rsc.orgresearchgate.net
pH 1.8 - 2.0: In this transitional range, both α- and β-isomers can be formed. imwa.info
pH > 2.5: The β-form becomes unstable and spontaneously converts to the more stable α-form. imwa.info
pH 3.5 - 4.5: The α-isomer is very stable in this pH range. imwa.info
pH 3.8 - 4.8: This is the optimal range for the formation of the α-isomer. rsc.orgresearchgate.net
pH > 5.0: The decomposition of the 12-molybdosilicate structure begins. researchgate.net
Electrolytes present in the solution can also affect the stability of the isomers, with the decay of the β-isomer being accelerated in their presence. oregonstate.edu
Table 2: pH-Dependent Speciation of this compound
| pH Range | Predominant Species/Process | Reference |
|---|---|---|
| < 0.5 | Decomposition of molybdic acid polymers, no molybdosilicate formation | researchgate.net |
| 1.0 - 1.8 | Formation of β-12-molybdosilicic acid | rsc.orgresearchgate.net |
| 1.8 - 2.0 | Formation of both α- and β-isomers | imwa.info |
| > 2.5 | Spontaneous conversion of β- to α-isomer | imwa.info |
| 3.5 - 4.5 | High stability of α-12-molybdosilicic acid | imwa.info |
| 3.8 - 4.8 | Optimal formation of α-12-molybdosilicic acid | rsc.orgresearchgate.net |
| > 5.0 | Decomposition of 12-molybdosilicate | researchgate.net |
Interconversion Mechanisms between Isomeric Forms
The interconversion of the β-isomer to the more stable α-isomer is a spontaneous process in solution. imwa.info The rate of this transformation is significantly influenced by the acidity of the medium. In strongly acidic conditions and at room temperature, the rate of conversion is greatly reduced. imwa.info
The mechanism of interconversion is understood to be a solution-phase transformation rather than a solid-state rearrangement. The β-isomer, being thermodynamically less stable, will naturally transition to the lower energy α-state over time. The absorbance of the α-acid in a solution initially containing the β-isomer increases with time, providing a direct measure of this conversion. imwa.info This time-dependent change is minimized in strongly acidic media, which has implications for analytical methods that rely on the formation of these complexes. imwa.info
Interestingly, the stability of the reduced forms of these isomers differs. When two or more of the molybdenum atoms in either α- or β-molybdosilicic acid are reduced, the resulting products show enhanced stability in alkaline mediums. nih.gov Furthermore, the reduced β-isomer does not convert to the α-isomer, even at higher temperatures. nih.gov
Future Perspectives in 12 Molybdosilicic Acid Research
Emerging Synthetic Strategies and Advanced Architectures
The development of novel synthetic methodologies for 12-molybdosilicic acid (H₄SiMo₁₂O₄₀) and its derivatives is paving the way for the creation of materials with precisely controlled structures and properties. A key focus is the move beyond traditional solution-based methods to more sophisticated techniques that allow for the construction of complex, hierarchical architectures. These advanced strategies are critical for tailoring the functionality of this compound-based materials for specific applications.
One promising approach involves the use of templates to guide the assembly of polyoxometalate (POM) clusters into ordered structures. For instance, the immobilization of this compound onto high-surface-area supports like porous silica (B1680970), alumina (B75360), and carbon nanostructures maximizes the exposure of active sites, enhancing their catalytic performance. nih.gov This heterogenization strategy also facilitates catalyst separation and recycling, addressing a significant challenge in homogeneous catalysis. nih.gov
Furthermore, the synthesis of hybrid materials that incorporate this compound into larger frameworks, such as metal-organic frameworks (MOFs), is gaining traction. nih.gov These composite materials can exhibit synergistic properties arising from the combination of the POM's catalytic or redox activity with the porosity and structural tunability of the MOF. Research is also exploring the in-situ synthesis of POMs within confined spaces, such as the pores of a support material, to create highly dispersed and stable catalytic sites. rsc.orgresearchgate.net The interaction between the support and the in-situ formed POM can influence the final properties of the catalyst. researchgate.net
The table below summarizes some emerging synthetic approaches and the resulting advanced architectures.
| Synthetic Strategy | Resulting Architecture | Key Advantages |
| Immobilization on Supports | Supported POM catalysts (e.g., on silica, alumina) | High surface area, enhanced stability, ease of separation. nih.gov |
| In-situ Synthesis | Highly dispersed POMs within porous matrices | Controlled particle size, strong interaction with support. rsc.orgresearchgate.net |
| Hybrid Material Formation | POM-based Metal-Organic Frameworks (MOFs) | Synergistic properties, tunable porosity and functionality. nih.gov |
| Layer-by-Layer Assembly | Ultrathin films of POMs and polycations | Precise control over film thickness and composition. chemicalbook.com |
These advanced synthetic methods are crucial for realizing the full potential of this compound in areas ranging from catalysis to materials science.
Integration of Multi-functional Properties in this compound Systems
A significant frontier in this compound research is the design of systems that combine multiple functionalities within a single material. This integration allows for the development of advanced materials with capabilities that surpass those of their individual components. The inherent properties of this compound, such as its strong Brønsted acidity and redox activity, make it an excellent building block for creating such multi-functional systems. conicet.gov.ar
One area of focus is the development of bifunctional catalysts. For example, by supporting this compound on a functionalized support, it is possible to create a catalyst that can perform multiple reaction steps in a single pot. An example is the use of this compound supported on functionalized nano-zirconia for the epoxidation of alkenes. sid.irshahroodut.ac.ir In this system, the support can play an active role in the catalytic cycle, working in concert with the POM.
Another approach involves the creation of hybrid materials with combined catalytic and separation properties. For instance, incorporating this compound into a membrane structure could allow for simultaneous reaction and product separation, leading to more efficient and sustainable chemical processes. The biomimetic properties of this compound hydrate, which can form complexes with molecules like phosphotungstic acid and carbon nanotubes, also open up possibilities for creating novel functional materials. biosynth.com
The table below highlights examples of integrated functionalities in this compound systems.
| Integrated Functionalities | Example System | Potential Application |
| Acid and Redox Catalysis | Transition metal-substituted this compound | Selective oxidation reactions. conicet.gov.ar |
| Catalysis and Adsorption | This compound on porous carbon | Removal and conversion of pollutants. nih.gov |
| Biomimetic and Catalytic Activity | This compound-carbon nanotube complexes | Biocatalysis and biosensing. biosynth.com |
The ability to rationally design and synthesize these multi-functional materials is a key step towards the development of next-generation technologies in catalysis, sensing, and environmental remediation.
Advancements in In-situ Characterization Techniques
Understanding the behavior of this compound under reaction conditions is crucial for designing more efficient and stable catalysts and materials. Advancements in in-situ characterization techniques are providing unprecedented insights into the dynamic structural and electronic changes that these polyoxometalates undergo during chemical processes. nih.gov These techniques allow researchers to observe the catalyst in action, moving beyond the limitations of ex-situ methods that only provide a snapshot of the material before and after a reaction.
Spectroscopic techniques are at the forefront of these in-situ investigations. For instance, in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor changes in the vibrational modes of the Keggin anion, providing information about its structural integrity and interaction with reactants and supports. researchgate.netsciopen.comtandfonline.com These techniques have been used to study the decomposition of the Keggin structure at elevated temperatures and its interaction with support materials like silica. umich.eduresearchgate.net
In-situ X-ray absorption spectroscopy (XAS), including X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS), is another powerful tool. rsc.org It can provide information about the oxidation state and local coordination environment of the molybdenum atoms in the this compound structure during a reaction. acs.org This is particularly valuable for understanding redox processes where the molybdenum centers are directly involved in electron transfer.
The table below lists key in-situ characterization techniques and the information they provide for this compound systems.
| In-situ Technique | Information Obtained | Relevance to this compound Research |
| FTIR Spectroscopy | Changes in vibrational modes, presence of adsorbed species. researchgate.net | Monitoring structural stability and catalyst-substrate interactions. sciopen.com |
| Raman Spectroscopy | Structural transformations, identification of different POM species. tandfonline.comresearchgate.net | Distinguishing between different isomers and degradation products. researchgate.net |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination environment of metal centers. rsc.orgacs.org | Elucidating reaction mechanisms in redox catalysis. acs.org |
| Small-Angle X-ray Scattering (SAXS) | Changes in particle size and morphology in solution or on a support. rsc.orgresearchgate.net | Studying the aggregation and dispersion of POMs. researchgate.net |
The development and application of these advanced in-situ techniques are essential for bridging the gap between the static structure of this compound and its dynamic behavior in functional systems. nih.gov
Development of Novel Computational Models for Complex Systems
Computational modeling has become an indispensable tool in the study of this compound and other polyoxometalates, providing insights that are often difficult to obtain through experimental methods alone. The development of novel computational models is enabling a deeper understanding of the electronic structure, reactivity, and dynamic behavior of these complex systems.
Density Functional Theory (DFT) calculations are widely used to investigate the geometric and electronic properties of the Keggin anion. researchgate.net These calculations can predict bond lengths, vibrational frequencies, and electronic transitions, which can be correlated with experimental data from techniques like FT-IR and UV-Vis spectroscopy. researchgate.netsciopen.com DFT is also employed to study the acidity of heteropolyacids by calculating proton affinities, providing a theoretical basis for their catalytic activity. researchgate.net
Molecular dynamics (MD) simulations are being used to explore the behavior of this compound in solution and its interaction with other molecules and surfaces. researchgate.net By simulating the movement of atoms over time, MD can provide insights into processes such as ion transport, solvation, and the self-assembly of POMs. researchgate.net These simulations are crucial for understanding the behavior of this compound in environments relevant to catalysis and materials science.
The table below outlines different computational models and their applications in this compound research.
| Computational Model | Application | Key Insights |
| Density Functional Theory (DFT) | Electronic structure, geometry optimization, vibrational analysis, reaction mechanisms. researchgate.netsciopen.com | Understanding acidity, redox properties, and catalytic pathways. researchgate.net |
| Molecular Dynamics (MD) | Solvation, ion mobility, self-assembly, interactions with surfaces. researchgate.net | Simulating dynamic behavior in solution and at interfaces. researchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling large systems where a specific region requires high-level quantum treatment. | Studying enzymatic reactions or reactions in complex environments. |
| Force Field Development | Parameterization of interatomic potentials for classical simulations. researchgate.net | Enabling large-scale MD simulations of POM-based systems. researchgate.net |
The continuous development of more accurate and efficient computational models, combined with increasing computational power, will undoubtedly play a pivotal role in the future design and discovery of novel this compound-based materials with tailored properties.
Q & A
Q. How can researchers ethically address data ownership issues in collaborative studies on this compound?
- Methodological Answer : Draft a data-sharing agreement pre-study, specifying contributions (e.g., synthesis vs. characterization). Use platforms like Zenodo for open-access deposition of raw datasets with DOI assignment. Cite all contributors in acknowledgments, even if not co-authors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
